molecular formula C25H26N6O2 B2604308 3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1797756-88-7

3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2604308
CAS No.: 1797756-88-7
M. Wt: 442.523
InChI Key: SHJSSWLRPMJNEC-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a piperazine ring, and an imidazole moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Imidazole Moiety: The imidazole group can be attached through alkylation reactions using appropriate imidazole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or imidazole rings.

    Reduction: Reduction reactions could target the quinazolinone core or the imidazole moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenated compounds, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator, given the presence of multiple heterocyclic rings.

Medicine

In medicine, compounds with similar structures are often explored for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinazolinone core, piperazine ring, and imidazole moiety could each contribute to binding interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds are known for their diverse biological activities.

    Piperazine Derivatives: Often used in pharmaceuticals for their psychoactive and anti-parasitic properties.

    Imidazole Derivatives: Commonly found in antifungal agents and other therapeutics.

Uniqueness

The uniqueness of 3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one lies in its combination of these three distinct moieties, which could confer unique biological activities and chemical properties.

Properties

IUPAC Name

3-[2-oxo-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c32-23(18-31-19-27-22-9-5-4-8-21(22)25(31)33)29-15-12-28(13-16-29)14-17-30-11-10-26-24(30)20-6-2-1-3-7-20/h1-11,19H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJSSWLRPMJNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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